molecular formula C13H16N2 B13846172 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine

Katalognummer: B13846172
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: CSDARDMFBNEYGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine is a compound with the molecular formula C12H14N2 It is a derivative of tetrahydrocarbazole, a structure known for its presence in various biologically active compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . This method allows for the formation of the tetrahydrocarbazole core, which can then be further functionalized to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a cornerstone for the preparation of tetrahydrocarbazole derivatives, which can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the tetrahydrocarbazole core, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine has a broad spectrum of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine is unique due to the presence of the methanamine group, which enhances its reactivity and potential for functionalization. This structural feature distinguishes it from other tetrahydrocarbazole derivatives and contributes to its diverse applications in scientific research.

Eigenschaften

Molekularformel

C13H16N2

Molekulargewicht

200.28 g/mol

IUPAC-Name

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine

InChI

InChI=1S/C13H16N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-4,9,15H,5-8,14H2

InChI-Schlüssel

CSDARDMFBNEYGC-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(CC1CN)C3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.